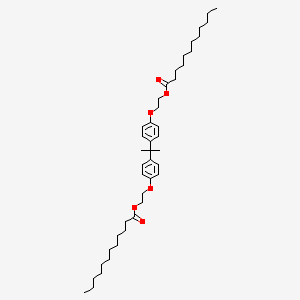

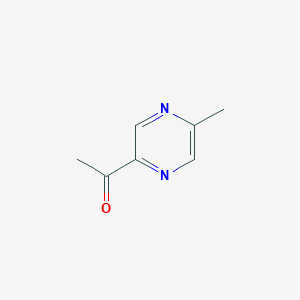

N-Acetyl-5-benzyloxytryptamine

説明

科学的研究の応用

The specific scientific field

The specific scientific field is Plant Genomics and Biochemistry .

2. A comprehensive and detailed summary of the application The study provides novel insights into the evolution, diversification, and functions of melatonin biosynthesis genes in Prunus species . It highlights their potential role in regulating bud dormancy and abiotic stresses .

3. A detailed description of the methods of application or experimental procedures The study analyzed Melatonin genes in four Prunus species such as Prunus avium (Pavi), Prunus pusilliflora (Ppus), Prunus serulata (Pser), and Prunus persica (Pper) based on a comparative genomics approach . A thorough investigation of melatonin-related genes was carried out using systematic biological methods and comparative genomics .

4. A thorough summary of the results or outcomes obtained Among the four Prunus species, a total of 29 TDCs, 998 T5Hs, 16 SNATs, and 115 ASMTs within the genome of four Prunus genomes were found . The transcriptomic expression analysis revealed the potential significance of melatonin genes in bud dormancy regulation and abiotic stresses .

The specific scientific field

The specific scientific field is Plant Physiology .

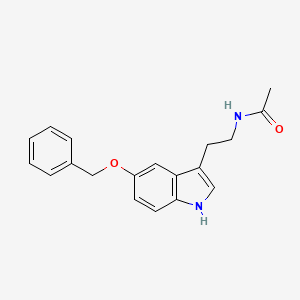

2. A comprehensive and detailed summary of the application Melatonin (N-acetyl-5-methoxy-tryptamine) is a mammalian neurohormone, antioxidant, and signaling molecule that was first discovered in plants in 1995 . The first studies investigated plant melatonin from a human perspective, quantifying melatonin in foods and medicinal plants, and questioning whether its presence could explain the activity of some plants as medicines . Starting with these first handful of studies in the late 1990s, plant melatonin research has blossomed into a vibrant and active area of investigation .

3. A detailed description of the methods of application or experimental procedures The study utilized a systematic approach in accordance with the preferred reporting items for systematic reviews and meta-analyses (PRISMA) protocols to reduce bias in the assessment of the literature and provide an overview of the current state of melatonin research in plants, covering 1995–2021 .

4. A thorough summary of the results or outcomes obtained The publications show that melatonin has widespread impacts on transcriptional networks inducing stress-associated transcription factors (n = 20) such as ZAT10/12 (n = 4), drought responsive element binding (DREBs; n = 9), CBF (n = 5), bZIP (n = 5), MYB (n = 7), NAC (n = 3) and defensive proteins, e.g., heat shock proteins (n = 7) .

特性

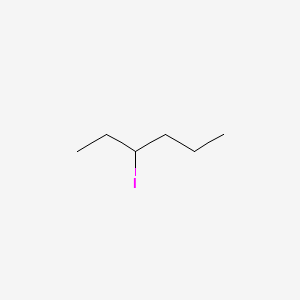

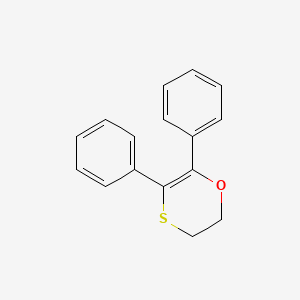

IUPAC Name |

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDZJCKTLWFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340325 | |

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Acetyl-5-benzyloxytryptamine | |

CAS RN |

68062-88-4 | |

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)